4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-11(3-5-12)10-13(14)6-8-16-9-7-13;/h2-5H,6-10,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZRWNNIPBTDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCOCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride typically involves the reaction of 4-methoxybenzyl chloride with oxan-4-amine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride include:
- 4-[(4-Methoxyphenyl)methyl]oxan-4-amine
- 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrobromide
- 4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydroiodide
Uniqueness
What sets this compound apart from its similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in pharmaceutical research and development .
Biological Activity
4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride, with the CAS number 1380300-44-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxyphenyl group attached to an oxanamine core, which contributes to its unique pharmacological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of 4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:
- Receptor Modulation : It can act on neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : The presence of the amine group allows it to inhibit specific enzymes involved in metabolic pathways.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing potential therapeutic implications:
| Biological Activity | Description |
|---|---|
| Antidepressant Effects | Studies indicate that the compound may exhibit antidepressant-like effects in animal models. |
| Neuroprotective Properties | It has shown potential in protecting neuronal cells from oxidative stress and apoptosis. |
| Anti-inflammatory Activity | The compound may reduce inflammation by modulating cytokine production in vitro. |
Case Studies and Research Findings
- Antidepressant Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride exhibited significant serotonin reuptake inhibition, suggesting potential use in treating depression .
- Neuroprotection : Research conducted on neuroblastoma cell lines indicated that the compound could protect against oxidative damage induced by hydrogen peroxide, thereby preserving cell viability .
- Inflammation Modulation : In vitro studies revealed that the compound could decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, 4-[(4-Methoxyphenyl)methyl]oxan-4-amine hydrochloride exhibits distinct biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
